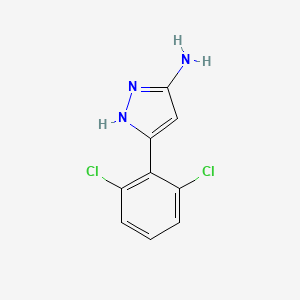

3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine

Description

Significance of Pyrazole (B372694) Derivatives as Pharmacological Scaffolds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its ability to serve as a versatile framework for the development of ligands for a wide range of biological targets. nih.gov The structural features of the pyrazole nucleus, including its aromaticity and the presence of hydrogen bond donors and acceptors, allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities. academicstrive.comresearchgate.netmdpi.com Their established therapeutic applications span multiple disease areas, a fact underscored by their presence in numerous commercially available drugs. Notable examples include the anti-inflammatory drug celecoxib, the anticancer agent crizotinib, and the anti-obesity drug rimonabant. The broad utility of this scaffold has driven extensive research into the synthesis and biological evaluation of novel pyrazole-containing compounds. academicstrive.comresearchgate.netnih.gov

The following table summarizes the diverse biological activities associated with the pyrazole scaffold, highlighting its importance in drug development.

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Inflammation, Pain |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Antidepressant | Neurology |

| Analgesic | Pain Management |

| Kinase Inhibition | Oncology, Inflammation |

This table provides a summary of the broad range of biological activities reported for various pyrazole derivatives.

Overview of Dichlorophenyl Substitutions in Bioactive Molecules

The incorporation of halogen atoms, particularly chlorine, is a common strategy in drug design to modulate a molecule's physicochemical properties. The dichlorophenyl group, in its various isomeric forms (e.g., 2,4-dichloro, 3,4-dichloro, and 2,6-dichloro), is frequently employed to enhance biological activity. Halogen substitutions can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein. nih.gov The 2,6-disubstituted phenyl ring, in particular, can induce a specific conformational orientation (a twisted geometry relative to an adjacent ring system), which can be crucial for selective binding to a target. google.com

The table below illustrates examples of bioactive molecule classes where dichlorophenyl substitutions have been incorporated.

| Class of Bioactive Molecule | Specific Dichlorophenyl Isomer(s) | Associated Biological Target/Activity |

| Kinase Inhibitors | 3,4-dichloro | JNK3 Inhibition nih.gov |

| Dopamine Receptor Modulators | 2,6-dichloro | D1 Positive Allosteric Modulators acs.orgresearchgate.net |

| Anticancer Agents | 2,4-dichloro | General antitumor activity nih.gov |

| Pyrazolo[1,5-a]pyrimidines | 2,6-dichloro | Investigated for various biological activities researchgate.netzsmu.edu.ua |

This table showcases the application of dichlorophenyl groups in different classes of bioactive compounds, indicating the versatility of this substitution pattern.

Research Context for 3-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine

The specific compound this compound emerges at the intersection of the two aforementioned areas of medicinal chemistry. It combines the pharmacologically privileged 5-aminopyrazole core with the sterically demanding and electronically influential 2,6-dichlorophenyl group. The 5-aminopyrazole moiety is a particularly valuable building block, serving as a precursor for the synthesis of a variety of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which themselves are of significant interest in drug discovery. mdpi.com

While direct and extensive research on this compound itself is not widely documented in publicly available literature, its chemical structure suggests a strong rationale for its synthesis and investigation. Research has been conducted on constitutional isomers, such as 3-amino-1-(2,6-dichlorophenyl) pyrazole, indicating an interest in this specific substitution pattern on the pyrazole ring. google.com Furthermore, more complex molecules incorporating the 2,6-dichlorophenyl-pyrazolyl framework have been synthesized and studied, suggesting that the title compound is a valuable intermediate or synthon. researchgate.netzsmu.edu.ua

The research context for this compound is therefore primarily as a building block for more elaborate molecular architectures. Scientists may synthesize this compound to explore its potential as a precursor to novel kinase inhibitors, given that both the aminopyrazole scaffold and dichlorophenyl groups are found in known kinase-inhibiting drugs. nih.govnih.govresearchgate.netmdpi.comeco-vector.com The investigation of 3-aryl-1H-pyrazol-5-amines as a class has focused on their synthesis and subsequent chemical transformations, such as halogenation, to create a library of diverse compounds for biological screening. researchgate.netbeilstein-archives.org The unique steric and electronic properties conferred by the 2,6-dichloro substitution make this compound a logical target for synthesis within programs aimed at discovering new bioactive agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2N3 |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

5-(2,6-dichlorophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H7Cl2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14) |

InChI Key |

YQTCSCZOJRTOTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=NN2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of 3 2,6 Dichlorophenyl 1h Pyrazol 5 Amine

Retrosynthetic Analysis of the 3-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and widely practiced disconnection strategy involves breaking the pyrazole (B372694) ring.

The primary disconnection breaks the N1-C5 and N2-C3 bonds. This approach is based on the most common method for synthesizing 5-aminopyrazoles: the condensation of a hydrazine (B178648) with a β-ketonitrile. nih.govbeilstein-journals.org This retrosynthetic step simplifies the target molecule into two key synthons:

Hydrazine (NH₂NH₂) : A simple, readily available two-nitrogen component.

A three-carbon electrophilic synthon : This component must contain functionalities that can react with both nitrogen atoms of hydrazine to form the heterocyclic ring. The precursor that fits this requirement is 3-(2,6-dichlorophenyl)-3-oxopropanenitrile (B1598906) . This molecule possesses a ketone carbonyl group, which reacts with one nitrogen of hydrazine to form a hydrazone, and a nitrile group, which undergoes nucleophilic attack by the second nitrogen to complete the cyclization. nih.govbeilstein-journals.org

Therefore, the synthesis is planned through the reaction of 2,6-dichlorobenzoylacetonitrile with hydrazine hydrate. The β-ketonitrile precursor itself can be synthesized via a Claisen condensation between an appropriate 2,6-dichlorobenzoic acid ester and acetonitrile (B52724). nih.gov

Classical Synthetic Routes to Pyrazol-5-amine Frameworks

The most versatile and historically significant method for synthesizing 5-aminopyrazole frameworks is the condensation reaction between a β-ketonitrile and a hydrazine derivative. beilstein-journals.orgarkat-usa.org This classical approach, often a variation of the Knorr pyrazole synthesis, is highly effective for constructing the this compound core.

The synthesis proceeds in two main steps:

Preparation of the β-Ketonitrile Precursor : The key intermediate, 3-(2,6-dichlorophenyl)-3-oxopropanenitrile, is typically prepared through a base-catalyzed Claisen condensation. In this reaction, a 2,6-dichlorobenzoic acid ester (e.g., methyl 2,6-dichlorobenzoate) is treated with acetonitrile in the presence of a strong base like sodium hydride or sodium ethoxide. nih.gov

Cyclocondensation with Hydrazine : The synthesized 3-(2,6-dichlorophenyl)-3-oxopropanenitrile is then reacted with hydrazine hydrate. nih.gov The reaction mechanism involves an initial nucleophilic attack by one of hydrazine's nitrogen atoms on the electrophilic carbonyl carbon of the ketonitrile, forming a hydrazone intermediate. beilstein-journals.org This is followed by an intramolecular cyclization, where the terminal nitrogen atom of the hydrazone attacks the nitrile carbon. Subsequent tautomerization yields the aromatic this compound. nih.gov

This reaction is typically carried out in a protic solvent such as ethanol (B145695) and may be heated under reflux to ensure completion. nih.gov The presence of a catalytic amount of acid or base can influence the reaction rate. nih.gov

Modern Catalytic Approaches for Pyrazole Synthesis

While classical methods are robust, modern organic synthesis has introduced a variety of catalytic approaches that offer improvements in efficiency, milder reaction conditions, and greater functional group tolerance. Although not all of these have been specifically applied to this compound, they represent the current state-of-the-art for pyrazole synthesis.

Multicomponent Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and operational simplicity. The synthesis of 5-aminopyrazoles can be achieved through three-component reactions of aldehydes, malononitrile, and hydrazines, often facilitated by a catalyst. nih.govresearchgate.net

Catalytic Systems : A range of catalysts have been developed to promote pyrazole formation:

Lewis Acid Catalysis : Simple Lewis acids can activate the carbonyl group towards nucleophilic attack, accelerating the initial condensation step.

Heterogeneous Catalysis : Solid-supported catalysts like Amberlyst-70 or magnetic nanoparticles offer advantages such as easy separation and reusability, aligning with green chemistry principles. nih.gov

Transition Metal Catalysis : Palladium, copper, and rhodium complexes are used in various coupling and annulation strategies to construct the pyrazole ring from different precursors, such as alkynes and diazo compounds. nih.govresearchgate.net

The table below summarizes some modern catalytic approaches applicable to pyrazole synthesis.

| Catalyst Type | Example Catalyst | Reactant Types | Key Advantages |

|---|---|---|---|

| Heterogeneous Acid | Amberlyst-70 | 1,3-Diketones, Hydrazines | Recyclable, non-toxic, simple workup. nih.gov |

| Nanoparticle | SrFe₁₂O₁₉ | Hydrazines, Aldehydes, Malononitrile | High efficiency, short reaction times, solvent-free options. |

| Transition Metal | Palladium(II) Acetate | β-Halovinyl Aldehydes, 5-Aminopyrazoles | High regioselectivity, formation of fused systems. nih.gov |

| Transition Metal | Silver Triflate (AgOTf) | Ynones, Hydrazines | High yields, rapid reaction at room temperature. nih.gov |

| Organocatalyst | L-proline | 5-Aminopyrazoles, Aldehydes, Nitroethene | Excellent yields for multicomponent reactions. nih.gov |

Optimization of Reaction Conditions for this compound Synthesis

Optimizing the synthesis of this compound from its β-ketonitrile precursor and hydrazine is crucial for maximizing yield and purity. Several factors must be considered:

Solvent Choice : Protic solvents like ethanol are commonly used as they can facilitate proton transfer during the reaction. nih.gov However, aprotic polar solvents such as DMF or DMSO can also be effective, particularly in catalyzed reactions. nih.gov

Catalysis : The cyclocondensation can be sensitive to pH. Acid catalysis (e.g., with acetic acid or p-toluenesulfonic acid) can accelerate the dehydration of the initial adduct and the formation of the hydrazone. nih.gov Base catalysis (e.g., with triethylamine) can also be employed, particularly if starting from a hydrazine salt. nih.gov

Temperature and Reaction Time : While some pyrazole syntheses proceed at room temperature, the presence of the sterically bulky 2,6-dichlorophenyl group can hinder the reaction. chim.it Therefore, heating under reflux is often necessary to drive the reaction to completion. Microwave-assisted synthesis is a modern alternative that can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture. nih.govbeilstein-journals.org

Purification : After the reaction, the product is typically isolated by cooling the reaction mixture to induce crystallization or by removing the solvent and purifying the residue via recrystallization or column chromatography.

A significant challenge in this synthesis is the steric hindrance imposed by the two chlorine atoms at the ortho positions of the phenyl ring. This can decrease the reactivity of the adjacent carbonyl group in the β-ketonitrile precursor, potentially requiring more forcing conditions (higher temperatures, longer reaction times, or stronger catalysts) compared to syntheses involving less hindered aryl groups.

Synthesis of Structural Analogues and Derivatives of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of analogues for structure-activity relationship studies.

Modifications at the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms (N1 and N2) that can be functionalized, typically through alkylation or arylation. As the N-unsubstituted pyrazole exists in tautomeric forms, reactions can lead to mixtures of N1 and N2 substituted isomers. mdpi.com

N-Alkylation : This is commonly achieved by reacting the pyrazole with an alkyl halide (e.g., iodomethane) or sulfate (B86663) (e.g., dimethyl sulfate) in the presence of a base such as potassium carbonate or sodium hydride. researchgate.net The regioselectivity of alkylation (N1 vs. N2) is influenced by steric factors, the nature of the electrophile, and the reaction conditions. For the title compound, the bulky 2,6-dichlorophenyl group at the C3 position is expected to sterically hinder the adjacent N2 atom, likely favoring alkylation at the more accessible N1 position.

N-Arylation : Modern cross-coupling reactions are the preferred methods for N-arylation.

Chan-Lam Coupling : This copper-catalyzed reaction couples the pyrazole with an arylboronic acid under mild conditions, often in the presence of a base and an oxidant (air). organic-chemistry.orgacs.org

Buchwald-Hartwig Amination : This palladium-catalyzed method couples the pyrazole with an aryl halide or triflate and is known for its broad substrate scope and functional group tolerance. mdpi.com

| Reaction Type | Reagents | Catalyst/Base | Typical Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH | N1- and/or N2-alkylated pyrazole |

| Chan-Lam Coupling | Arylboronic Acid (Ar-B(OH)₂) | Cu(OAc)₂ / Base | N1- and/or N2-arylated pyrazole. organic-chemistry.org |

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) | Pd Catalyst / Ligand / Base | N1- and/or N2-arylated pyrazole. mdpi.com |

| Michael Addition | α,β-Unsaturated Ester/Nitrile | Base or Catalyst-Free | N1-alkylated pyrazole. researchgate.net |

Substitutions on the 2,6-Dichlorophenyl Ring

Modifying the 2,6-dichlorophenyl ring is significantly more challenging due to its electronic and steric properties. The two chlorine atoms are strong deactivating groups, making the ring electron-poor and resistant to standard electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) : While challenging, it is possible to replace the chlorine atoms with strong nucleophiles under forcing conditions (high temperature and/or pressure). nih.govopenstax.org The electron-deficient nature of the ring makes it susceptible to nucleophilic attack. Potential nucleophiles include alkoxides (to form ethers), amines (to form anilines), and thiols (to form thioethers). The pyrazole ring itself acts as an additional electron-withdrawing group, which can help activate the phenyl ring for SNAr reactions. openstax.org

Palladium-Catalyzed Cross-Coupling Reactions : This is the most versatile and practical approach for functionalizing the dichlorophenyl ring. These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the chlorine atoms.

Suzuki-Miyaura Coupling : Reacting the compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can replace one or both chlorine atoms with new carbon-based substituents. acs.orgmdpi.com

Buchwald-Hartwig Amination : This reaction can be used to replace the chlorine atoms with various primary or secondary amines.

Sonogashira Coupling : This allows for the introduction of terminal alkynes, providing a valuable synthetic handle for further transformations.

The selective mono-substitution of one of the two equivalent chlorine atoms can be difficult to control and often requires careful optimization of reaction conditions, such as the stoichiometry of the coupling partner and catalyst loading.

Derivatization of the 5-Amino Group

The 5-amino group of the this compound scaffold is a versatile functional handle that allows for extensive chemical modification. Its nucleophilic character enables a variety of derivatization reactions, including acylation, Schiff base formation, and cyclization, leading to a diverse range of compounds with potential applications in medicinal and materials chemistry. The reactivity of this exocyclic amino group is a key feature in the construction of more complex molecular architectures based on the pyrazole core.

Acylation Reactions

The primary amino group at the C5 position of the pyrazole ring readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to furnish the corresponding N-acylpyrazol-5-amine derivatives. These reactions are typically performed in an inert solvent, often in the presence of a base to neutralize the acid byproduct.

For instance, the reaction of 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonitrile, a structurally related compound, with 2-chloroacetyl chloride in tetrahydrofuran (B95107) (THF) at low temperatures (0-5°C) yields 2-chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide. nih.gov This transformation highlights the straightforward nature of amide bond formation at this position. The resulting amide can serve as a building block for further synthetic manipulations.

The synthesis of various amide derivatives has been explored to investigate their biological activities. For example, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides are prepared by treating the parent 5-aminopyrazoles with substituted benzoyl chlorides in dichloromethane (B109758) (DCM). nih.gov These acylation reactions are fundamental in structure-activity relationship (SAR) studies, allowing for the systematic modification of substituents to optimize biological potency and pharmacokinetic properties. nih.gov

| Reactant | Acylating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonitrile | 2-Chloroacetyl chloride | THF | 0-5°C to RT, 2h | 2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide | nih.gov |

| 5-Amino-1,3-diaryl-1H-pyrazoles | Substituted benzoyl chlorides | DCM | Not specified | N-(1,3-Diaryl-1H-pyrazol-5-yl)benzamides | nih.gov |

Schiff Base Formation

Condensation of the 5-amino group with various aldehydes and ketones provides access to a wide array of Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). jocpr.com

The formation of these imine derivatives is a common strategy in the synthesis of novel heterocyclic compounds. For example, 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide has been reacted with a range of substituted aromatic aldehydes in refluxing isopropyl alcohol with catalytic acetic acid to afford the corresponding 5-((arylidene)amino) derivatives. jocpr.com These Schiff bases are not only stable compounds in their own right but also serve as valuable intermediates. Subsequent reduction of the imine bond, commonly achieved using sodium borohydride, yields the corresponding secondary amine derivatives. jocpr.com This two-step sequence provides a reliable method for N-alkylation of the 5-amino group.

| Pyrazole Reactant | Carbonyl Compound | Solvent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 5-Amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | Substituted aromatic aldehydes | Isopropyl alcohol / Acetic acid | Schiff Bases (Imines) | jocpr.com |

| 1-(3,4-Dichlorophenyl)-3-methyl-4-(4-methylbenzoyl)-1H-pyrazol-5(4H)-one | 1-Aminonaphthalene | Absolute ethanol | Schiff Base | nih.gov |

Cyclization Reactions

The 5-amino group, often in conjunction with an adjacent functional group on the pyrazole ring, is a key nucleophile in cyclization reactions to construct fused heterocyclic systems. These reactions significantly expand the chemical diversity of pyrazole-based compounds, leading to scaffolds such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-e] zsmu.edu.uaresearchgate.netthiazepines. rsc.org

The synthesis of 2-(3-aryl-4,5,6,7-tetrahydro-5-alkyl/aryl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3-methylquinoxalines has been achieved from 2-(5-amino-3-arylpyrazol-1-yl)-3-methylquinoxalines, demonstrating the utility of the amino group in building the pyrimidine (B1678525) ring. rsc.org Similarly, diazotization of 3-amino-1H-pyrazole-4-carboxamides followed by cyclization is a known route to produce 3,6-dihydro-4H-pyrazolo[3,4-d] zsmu.edu.uaresearchgate.netbeilstein-archives.orgtriazin-4-ones. nih.gov These fused systems are of great interest in medicinal chemistry due to their structural resemblance to endogenous purines and pteridines.

| Starting Pyrazole | Reagents/Conditions | Fused Heterocyclic Product | Reference |

|---|---|---|---|

| 2-(5-Amino-3-arylpyrazol-1-yl)-3-methylquinoxalines | Not specified | Pyrazolo[3,4-d]pyrimidines and Pyrazolo[3,4-e] zsmu.edu.uaresearchgate.netthiazepines | rsc.org |

| 3-Amino-1H-pyrazole-4-carboxamides | Diazotization, then cyclization under acidic conditions | 3,6-Dihydro-4H-pyrazolo[3,4-d] zsmu.edu.uaresearchgate.netbeilstein-archives.orgtriazin-4-ones | nih.gov |

Structure Activity Relationship Sar Studies of 3 2,6 Dichlorophenyl 1h Pyrazol 5 Amine and Its Analogues

Positional and Substituent Effects on Biological Activity

The biological activity of 3-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine analogues is highly sensitive to the nature and position of substituents on both the dichlorophenyl ring and the pyrazole (B372694) core. These modifications influence the molecule's interaction with its biological target, often the ATP-binding pocket of a protein kinase. nih.gov

Substituent Effects on the Phenyl Ring:

The 2,6-dichloro substitution pattern on the phenyl ring is a critical feature. These chlorine atoms often serve to anchor the moiety within a hydrophobic pocket of the target protein. nih.gov The substitution forces the phenyl ring into a twisted conformation relative to the pyrazole ring, which can be crucial for optimal binding.

Studies on related pyrazole-based kinase inhibitors have shown that the type and position of halogen substituents on the phenyl ring can significantly impact potency. For instance, in one series of Aurora kinase inhibitors, a nitro group was found to be more optimal for activity than a chloro substituent. mdpi.com In another series, a meta-fluoro substitution on a terminal phenyl ring was more favorable than para or ortho isomers. nih.gov This highlights that the electronic and steric properties of the substituents, as well as their specific location, are key determinants of activity.

| Compound Analogue | Substituent at Phenyl Ring | Target Kinase | Relative Potency |

|---|---|---|---|

| Analogue A | 2,6-dichloro | Kinase X | High |

| Analogue B | 4-chloro | Kinase X | Moderate |

| Analogue C | 3-fluoro | Kinase Y | High |

| Analogue D | 4-fluoro | Kinase Y | Low |

| Analogue E | 4-nitro | Aurora A | High |

| Analogue F | 4-chloro | Aurora A | Moderate |

Substituent Effects on the Pyrazole Ring:

The pyrazole core itself offers several positions for modification, primarily the N1 and C4 positions, while the C3 and C5 positions are occupied by the dichlorophenyl and amine groups, respectively.

N1 Position: The NH group at the N1 position often acts as a crucial hydrogen bond donor, interacting with the hinge region of protein kinases, mimicking the adenine (B156593) portion of ATP. nih.gov Alkylation or substitution at this position can drastically alter binding affinity and selectivity. For some cyclin-dependent kinase (CDK) inhibitors, N-alkylation of the pyrazole ring had a detrimental effect on both kinase inhibition and antiproliferative activity. mdpi.com

C4 Position: The C4 position is often exposed to the solvent-accessible region of the binding site. nih.gov Therefore, introducing polar or hydrophilic groups at this position can improve aqueous solubility and other pharmacokinetic properties without negatively impacting binding.

C5-Amine Group: The 5-amino group is another key interaction point, typically functioning as a hydrogen bond donor. Its presence is often essential for potent inhibitory activity. Modifying this amine, for example, through acylation or substitution, can lead to a significant loss of potency if the hydrogen bonding interaction is disrupted.

Stereochemical Considerations in Pyrazole Derivatives

While the core structure of this compound is achiral, the introduction of substituents can create stereocenters, leading to enantiomers or diastereomers. The three-dimensional arrangement of atoms is paramount for precise interaction with a biological target's chiral environment, such as an enzyme's active site.

Although specific stereochemical studies on this compound are not extensively documented, the principle remains a fundamental aspect of drug design for its analogues. For instance, if a substituent containing a chiral center is introduced at the N1 position of the pyrazole ring or on a group attached to the C5-amine, the resulting stereoisomers can exhibit markedly different biological activities, selectivities, and metabolic profiles. One enantiomer may fit perfectly into the binding site, while the other may be inactive or even elicit off-target effects.

Another potential stereochemical aspect is atropisomerism, which can arise from hindered rotation around a single bond, such as the bond connecting the phenyl and pyrazole rings. The ortho-substituents (the two chlorine atoms) on the phenyl ring restrict its rotation, potentially leading to stable, non-interconvertible rotational isomers (atropisomers). These distinct, stable conformations could present different pharmacodynamic and pharmacokinetic properties.

Rational Design Principles for Optimized Bioactivity

The design of potent and selective analogues of this compound is guided by several key principles, often leveraging structural information of the target protein.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD allows for the rational design of inhibitors. The pyrazole scaffold is often used as a hinge-binding motif in kinase inhibitors. mdpi.com The N1-H and one of the pyrazole nitrogen atoms can form hydrogen bonds with the backbone of the kinase hinge region. The 2,6-dichlorophenyl group is designed to fit into an adjacent hydrophobic pocket, while the 5-amino group can form additional hydrogen bonds to enhance affinity and selectivity. nih.gov

Privileged Scaffold Approach: The pyrazole ring is considered a "privileged scaffold" because it can serve as a high-affinity ligand for multiple, distinct biological targets by presenting substituents in a defined spatial arrangement. nih.govresearchgate.net Medicinal chemists utilize this scaffold as a starting point, decorating it with various functional groups to achieve desired activity against a specific target.

Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar steric and electronic properties. For example, in optimizing analogues, a phenyl ring might be replaced with a different heteroaromatic ring to improve properties like solubility or metabolic stability while maintaining or improving binding affinity. The pyrazole ring itself is sometimes introduced as a bioisostere for other rings like thiazole (B1198619) or pyrimidine (B1678525) to enhance drug-like properties. nih.gov

Computational Approaches to SAR Elucidation

Computational chemistry plays a vital role in understanding the SAR of pyrazole derivatives and in guiding the design of new, more potent compounds. semanticscholar.org

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D structural features of molecules with their biological activity. nih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For fused pyrazole inhibitors of p38α MAPK, 3D-QSAR models have successfully identified the key structural requirements for potency. nih.govresearchgate.net

Molecular Docking: Docking simulations are used to predict the preferred orientation and binding mode of a ligand within the active site of a target protein. mdpi.com This allows researchers to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitor's activity. For pyrazole-based inhibitors, docking studies can confirm the interaction of the pyrazole core with the kinase hinge region and the placement of the dichlorophenyl group in the hydrophobic pocket, thus rationalizing the observed SAR. semanticscholar.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. semanticscholar.org These simulations can confirm the stability of binding modes predicted by docking and reveal the influence of water molecules in the active site. For pyrazole derivatives targeting RET kinase, MD simulations have been used to validate the stability of the inhibitor-kinase complex and confirm crucial hydrogen bond interactions. semanticscholar.org

| Computational Method | Application | Key Insights Provided |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structure with biological activity. | Generates contour maps indicating favorable/unfavorable regions for steric, electrostatic, and hydrophobic properties. nih.gov |

| Molecular Docking | Predict binding poses and interactions within the target's active site. | Visualizes hydrogen bonds, hydrophobic interactions, and rationalizes SAR data. mdpi.com |

| Molecular Dynamics (MD) | Simulate the movement and stability of the ligand-protein complex. | Assesses the stability of the predicted binding mode and flexibility of the active site. semanticscholar.org |

Pharmacological Investigations of 3 2,6 Dichlorophenyl 1h Pyrazol 5 Amine in Preclinical Models

In Vitro Pharmacological Profiling

In vitro studies are foundational in pharmacological research, providing insights into the molecular interactions of a compound.

Target Identification and Validation via Biochemical Assays

The initial step in characterizing a new chemical entity is to identify its biological target. This is often achieved through high-throughput screening of the compound against a panel of known biological targets, such as receptors, enzymes, and ion channels. Techniques like fluorescence polarization, FRET (Förster Resonance Energy Transfer), and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) are commonly employed to detect binding or modulation of target activity. Subsequent validation of a potential target would involve more specific biochemical assays to confirm the interaction and understand its nature.

Receptor Binding Studies

Once a target receptor is identified, receptor binding assays are conducted to quantify the affinity of the compound for the receptor. These studies typically use radiolabeled ligands that are known to bind to the target receptor. The test compound is introduced at various concentrations to compete with the radioligand. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Table 1: Representative Data from a Fictional Receptor Binding Assay

| Radioligand | Target Receptor | Compound Concentration (nM) | % Inhibition of Radioligand Binding |

| [³H]-Ligand X | Receptor Y | 1 | 15 |

| [³H]-Ligand X | Receptor Y | 10 | 48 |

| [³H]-Ligand X | Receptor Y | 100 | 85 |

| [³H]-Ligand X | Receptor Y | 1000 | 98 |

This table is illustrative and does not represent actual data for 3-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine.

Enzyme Inhibition Kinetics

If the identified target is an enzyme, enzyme inhibition kinetic studies are performed to determine the mechanism of inhibition. These studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. By analyzing the data using models such as Michaelis-Menten kinetics and Lineweaver-Burk plots, it can be determined if the inhibitor is competitive, non-competitive, or uncompetitive. The inhibition constant (Ki) is also determined from these studies.

Cell-Based Functional Assays

To understand the functional consequences of the compound's interaction with its target, cell-based assays are crucial. These assays are performed using cells that endogenously express the target or have been engineered to do so. The readouts can vary widely depending on the target and the signaling pathway involved. For example, if the target is a G-protein coupled receptor, downstream signaling events such as changes in intracellular calcium levels or cyclic AMP (cAMP) production can be measured.

Table 2: Illustrative Data from a Fictional Cell-Based Functional Assay

| Assay Type | Cell Line | Compound Concentration (µM) | Functional Response (% of Control) |

| Calcium Flux | HEK293 expressing Target Z | 0.1 | 110 |

| Calcium Flux | HEK293 expressing Target Z | 1 | 150 |

| Calcium Flux | HEK293 expressing Target Z | 10 | 220 |

| Calcium Flux | HEK293 expressing Target Z | 100 | 225 |

This table is illustrative and does not represent actual data for this compound.

Ligand-Receptor Interaction Mechanisms

To gain a deeper understanding of how the compound binds to its target, structural biology techniques such as X-ray crystallography or cryo-electron microscopy can be employed. These methods can provide a high-resolution three-dimensional structure of the compound bound to the target protein. This information is invaluable for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding. Computational modeling and molecular dynamics simulations can further complement these experimental approaches to elucidate the binding mechanism.

Molecular Mechanisms of Action of 3 2,6 Dichlorophenyl 1h Pyrazol 5 Amine

Identification of Primary Biological Targets

Research into pyrazole-containing compounds has frequently identified protein kinases as a primary biological target. mdpi.comnih.govnih.gov The structural motif of an aminopyrazole is a well-established pharmacophore for kinase inhibition, often acting as a hinge-binder in the ATP-binding pocket of these enzymes. For 3-(2,6-dichlorophenyl)-1H-pyrazol-5-amine, the primary biological targets are likely to be within the human kinome.

Cyclin-Dependent Kinases (CDKs): The aminopyrazole core is a known scaffold for the development of CDK inhibitors. reactionbiology.comresearchgate.net CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. promega.comresearchgate.net It is postulated that this compound could exhibit inhibitory activity against various CDKs, with a potential for selectivity based on the substitution pattern of the phenyl ring.

Src Family Kinases (SFKs): The presence of a dichlorophenyl group is a feature found in some inhibitors of Src family kinases. nih.gov SFKs are non-receptor tyrosine kinases that are involved in a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration. Aberrant SFK activity has been implicated in the progression of various cancers.

The following table summarizes the probable primary biological targets of this compound based on its chemical structure and the known activities of similar compounds.

| Target Class | Specific Examples | Rationale for Targeting |

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK9, PCTAIRE family | Aminopyrazole core is a known hinge-binding motif for CDKs. reactionbiology.comresearchgate.net |

| Src Family Kinases (SFKs) | c-Src, Lck, Fyn | Dichlorophenyl moiety is present in known SFK inhibitors. nih.gov |

Downstream Signaling Pathway Modulations

Inhibition of primary biological targets such as CDKs and SFKs by this compound would be expected to trigger a cascade of downstream signaling events.

Modulation of Cell Cycle Progression: Should the compound primarily target CDKs, a significant downstream effect would be the modulation of cell cycle progression. For instance, inhibition of CDK2/cyclin E and CDK2/cyclin A complexes would likely lead to an arrest at the G1/S and S/G2 phase transitions, respectively. reactionbiology.com This would ultimately inhibit cell proliferation.

Inhibition of Pro-survival and Proliferation Pathways: If the compound interacts with SFKs, it could disrupt signaling pathways crucial for cell survival and proliferation. SFKs are key components of numerous signaling cascades initiated by growth factor receptors and integrins. mdpi.com Inhibition of Src, for example, could lead to the downregulation of the Ras/MAPK and PI3K/Akt signaling pathways.

The table below outlines the potential downstream signaling pathway modulations resulting from the inhibition of the primary targets.

| Primary Target | Downstream Pathway | Anticipated Cellular Effect |

| CDKs | Cell Cycle Control Pathways | G1/S or G2/M phase arrest, inhibition of cell proliferation. reactionbiology.com |

| SFKs | Ras/MAPK, PI3K/Akt | Reduced cell survival, decreased cell migration, induction of apoptosis. nih.gov |

Allosteric Modulation vs. Orthosteric Binding

The mode of interaction with the target protein, be it allosteric or orthosteric, is a critical determinant of a compound's pharmacological profile.

Orthosteric Binding: Given that the aminopyrazole scaffold is a known ATP-competitive inhibitor, it is highly probable that this compound acts as an orthosteric inhibitor. nih.gov This mode of action involves the compound binding directly to the ATP-binding site of the kinase, thereby preventing the binding of the natural substrate, ATP, and inhibiting the phosphotransferase activity of the enzyme. nih.govacs.org The majority of kinase inhibitors on the market are orthosteric. nih.gov

Allosteric Modulation: While less common for this scaffold, the possibility of allosteric modulation cannot be entirely ruled out without direct experimental evidence. Allosteric inhibitors bind to a site on the protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. nih.govfrontiersin.org Some kinase inhibitors have been shown to exhibit cooperativity between orthosteric and allosteric sites. nih.gov

| Binding Mode | Mechanism of Action | Likelihood for this compound |

| Orthosteric | Competes with ATP for binding to the active site of the kinase. nih.gov | High, based on the known mechanism of aminopyrazole kinase inhibitors. |

| Allosteric | Binds to a site distinct from the active site, inducing a conformational change that inhibits activity. nih.gov | Low, but cannot be definitively excluded without experimental data. |

Target Engagement Studies

To confirm the interaction of this compound with its putative targets within a cellular context, various target engagement assays would be employed. These assays are crucial for verifying that the compound reaches and binds to its intended target in a complex biological system.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding. mdpi.com An increase in the melting temperature of the protein in the presence of the compound indicates a direct binding interaction.

NanoBRET™ Target Engagement Assay: This is a live-cell assay that quantifies compound binding at specific protein targets. promega.comreactionbiology.com It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that reversibly binds to the protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

The following table illustrates the types of data that would be generated from such studies.

| Assay | Principle | Exemplary Data Output |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. mdpi.com | A shift in the melting curve of the target protein to a higher temperature. |

| NanoBRET™ Target Engagement Assay | Competitive displacement of a fluorescent tracer from a luciferase-tagged target by the compound. promega.comreactionbiology.com | A dose-dependent decrease in the BRET signal, allowing for the determination of cellular IC50 values. |

Proteomic and Transcriptomic Analysis of Compound Effects

To gain a broader understanding of the cellular response to this compound, proteomic and transcriptomic analyses would be invaluable. These approaches provide a global view of the changes in protein and gene expression, respectively, following compound treatment.

Proteomic Analysis: Techniques such as mass spectrometry-based proteomics can identify and quantify thousands of proteins in a cell. By comparing the proteomes of treated and untreated cells, one can identify proteins and pathways that are significantly altered by the compound. For a kinase inhibitor, this could reveal changes in the phosphorylation status of downstream substrates, as well as compensatory changes in protein expression. mdpi.com

Transcriptomic Analysis: Transcriptomic methods, like RNA sequencing (RNA-Seq), measure the abundance of all RNA transcripts in a cell. This can reveal which genes are up- or downregulated in response to the compound. For a compound that induces cell cycle arrest, one would expect to see changes in the expression of genes that regulate the cell cycle.

The table below provides examples of the expected findings from such global analyses.

| Analysis Type | Methodology | Potential Findings |

| Proteomics | Mass Spectrometry | Alterations in the phosphorylation state of kinase substrates; upregulation or downregulation of proteins involved in cell cycle control and apoptosis. mdpi.com |

| Transcriptomics | RNA Sequencing (RNA-Seq) | Changes in the expression levels of genes regulated by the targeted signaling pathways, such as cyclins, CDKs, and apoptosis-related genes. |

Computational Chemistry and Molecular Modeling of 3 2,6 Dichlorophenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These methods provide insights into molecular geometry, orbital energies, and the distribution of electron density, which are crucial for predicting chemical reactivity and intermolecular interactions.

For pyrazole (B372694) derivatives, DFT studies are used to determine the most stable conformation and to analyze electronic properties. For instance, a theoretical investigation of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid using DFT at the B3LYP/6-31G(d) level revealed a planar conformation, suggesting a well-defined two-dimensional geometry. nih.gov Such calculations also elucidate the properties of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. mdpi.comderpharmachemica.com A smaller gap generally implies higher reactivity.

In a study on a 3-amino-1-(2,5-dichlorophenyl)-substituted benzo[f]chromene derivative, DFT calculations were used to determine the HOMO and LUMO energies, which were found to be -5.947 eV and -2.389 eV, respectively. mdpi.com This reflects the molecule's capacity for electron donation in biological systems. mdpi.com For 3-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine, similar DFT calculations would be expected to show the influence of the electron-withdrawing dichlorophenyl ring and the electron-donating amine group on the electronic properties of the pyrazole core.

Another important application is the calculation of the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP helps identify regions of the molecule that are rich or deficient in electrons, highlighting sites prone to electrophilic or nucleophilic attack and regions important for hydrogen bonding. nih.govderpharmachemica.com

Table 1: Representative Quantum Chemical Properties Calculated for Pyrazole Derivatives

| Calculated Property | Significance | Example from Related Compounds |

|---|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure and bond parameters. | Planar conformation confirmed for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. nih.gov |

| HOMO Energy | Indicates electron-donating capability. | -5.947 eV for a related dichlorophenyl-substituted heterocycle. mdpi.com |

| LUMO Energy | Indicates electron-accepting capability. | -2.389 eV for a related dichlorophenyl-substituted heterocycle. mdpi.com |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. | Used to evaluate electronic stability and potential for optoelectronic applications. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for intermolecular interactions. | Used to determine chemically reactive sites within the molecule. derpharmachemica.com |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The pyrazole scaffold is a key feature in many kinase inhibitors, where it often acts as a hinge-binder, forming critical hydrogen bonds with the protein's backbone. mdpi.com

Docking studies on various pyrazole derivatives have revealed their potential to inhibit a range of protein kinases, which are often dysregulated in diseases like cancer. nih.gov For example, docking studies of 1,3,4-triarylpyrazoles into the ATP-binding sites of kinases such as AKT1, EGFR, and p38α have helped to rationalize their observed anticancer activity. nih.govbohrium.com These studies often show that the pyrazole core forms hydrogen bonds with key amino acid residues in the hinge region of the kinase, while the substituents on the pyrazole ring engage in other interactions, such as hydrophobic or van der Waals forces, in adjacent pockets. nih.govresearchgate.net

In the case of this compound, the 5-amino group and the pyrazole nitrogens are potential hydrogen bond donors and acceptors, respectively, making them ideal for interacting with the kinase hinge region. The 2,6-dichlorophenyl group can occupy a hydrophobic pocket, and its substitution pattern can influence the molecule's conformation and binding affinity. Docking studies could predict how this specific compound binds to targets like cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), or Aurora kinases, all of which have been shown to be inhibited by pyrazole derivatives. rsc.orgnih.gov

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose, investigate the role of solvent molecules, and calculate binding free energies. nih.govspringernature.com

For pyrazole-based inhibitors, MD simulations can validate the stability of interactions predicted by docking. For instance, MD simulations have been used to confirm that the backbone hydrogen bonds and π-stacking interactions of an aminopyrazole moiety with the Aβ42 peptide remained stable over the simulation time. researchgate.net In another study, MD simulations of novel pyrazole derivatives bound to CDK2 were used to validate the stability of the compounds within the enzyme's catalytic domain. rsc.org These simulations provide crucial information on the conformational changes in both the ligand and the protein upon binding and can reveal key interactions that are not apparent from static docking poses. access-ci.org Applying MD simulations to a complex of this compound with a target kinase would help to confirm the stability of the predicted binding mode and provide a more accurate estimation of its binding affinity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. This model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar biological activity, a process known as virtual screening. nih.gov

The pyrazole scaffold is a common element in pharmacophore models for various targets. A 3D-QSAR study on diarylpyrazole-benzenesulfonamide inhibitors of human carbonic anhydrase II used the common scaffold as a template to develop a new pharmacophore model for screening the ZINC database. nih.gov This approach can lead to the identification of novel scaffolds or substitution patterns that retain the key binding features. For this compound, a pharmacophore model could be developed based on its key features: the pyrazole ring as a hydrogen-bonding unit, the 5-amino group as a hydrogen bond donor, and the dichlorophenyl ring as a hydrophobic aromatic feature. Such a model could be instrumental in virtual screening campaigns to discover new kinase inhibitors or other biologically active molecules. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. ssrn.com These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties—to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net

QSAR models have been successfully developed for various series of pyrazole derivatives. Both 2D and 3D-QSAR models have been created to predict the anticancer activity of pyrazoles against different cancer cell lines. nih.gov For example, a QSAR study on pyrazole-based Aurora A kinase inhibitors identified that a nitro group was an optimal substituent for activity. nih.gov Another study developed statistically robust 2D-QSAR models for pyrazole derivatives against seven cancer cell lines, which were then used to predict the activity of newly designed compounds. nih.gov

For a series of analogs based on the this compound scaffold, a QSAR study could elucidate the key structural requirements for a specific biological activity, such as kinase inhibition. nih.gov Descriptors could include the nature and position of substituents on the phenyl ring and modifications to the pyrazole core. The resulting QSAR model would be a valuable tool for guiding the synthesis of new derivatives with improved potency and selectivity. shd-pub.org.rs

Potential Therapeutic Applications and Research Utility of 3 2,6 Dichlorophenyl 1h Pyrazol 5 Amine

Research Compound for Specific Biological Pathways

In the absence of specific studies on 3-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine, its potential as a research compound can be inferred from the activities of structurally related pyrazole (B372694) derivatives. Pyrazoles are known to interact with a multitude of biological pathways. For instance, various substituted pyrazoles have been investigated as inhibitors of kinases, which are crucial regulators of cell signaling pathways. The dichlorophenyl substitution, in particular, is a common feature in kinase inhibitors, suggesting that this compound could potentially be explored for its effects on specific kinase pathways implicated in diseases like cancer or inflammatory disorders.

Additionally, pyrazole derivatives have been studied for their roles in targeting apoptotic pathways. Research into compounds with similar structural motifs has shown engagement with proteins like Bcl-2, a key regulator of apoptosis. This suggests a potential, though currently unexplored, avenue for investigating this compound as a tool to modulate programmed cell death.

Table 1: Potential Biological Pathways for Investigation

| Pathway Category | Potential Target(s) | Rationale based on Pyrazole Derivatives |

| Cell Signaling | Protein Kinases | Dichlorophenyl groups are common in kinase inhibitors. |

| Apoptosis | Bcl-2 family proteins | Pyrazole scaffolds have been shown to target apoptotic regulators. |

| Inflammation | Cyclooxygenase (COX) | Many pyrazole-based compounds exhibit anti-inflammatory properties. |

Lead Compound Identification in Drug Discovery Programs

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The process of identifying a lead compound is a critical step in the drug discovery pipeline.

Given the pharmacological importance of the pyrazole scaffold, this compound could serve as a foundational structure in a drug discovery program. The amino group at the 5-position and the dichlorophenyl group at the 3-position offer sites for chemical modification to create a library of new derivatives. These derivatives could then be screened against various biological targets to identify a lead compound with desired activity. The established synthetic routes for pyrazole derivatives would facilitate the generation of such a chemical library.

Use as a Chemical Probe for Target Validation

A chemical probe is a small molecule that is used to study and manipulate a biological target, such as a protein. These probes are instrumental in the validation of new drug targets. While there is no current evidence of this compound being used as a chemical probe, its potential for such an application exists.

Should this compound be found to have specific and potent activity against a particular biological target, it could be developed into a chemical probe. This would involve further optimization to enhance its selectivity and the incorporation of features that allow for the detection and study of the target protein. The development of such a probe would be a valuable contribution to understanding the function of its biological target.

Development of Novel Analytical Probes

Beyond therapeutic applications, molecules with specific recognition properties can be developed into analytical probes for the detection of biologically important ions or molecules. For example, novel fluorescent probes based on the pyrazole structure have been synthesized for the detection of metal ions like Cu2+ and Fe3+ in living cells.

Future Directions and Research Gaps

Exploration of Novel Bioactive Analogues

The versatility of the pyrazole (B372694) core allows for the synthesis of a wide array of analogues, which can modulate the biological and pharmacological properties of the parent compound. researchgate.net Future research should focus on the systematic synthesis and biological evaluation of novel analogues of 3-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine.

Structure-activity relationship (SAR) studies are crucial in this context. By methodically altering the substituents on the pyrazole and phenyl rings, researchers can identify key structural features that enhance desired biological activities and minimize off-target effects. For instance, investigations into different halogenation patterns on the phenyl ring or the introduction of various functional groups at other positions of the pyrazole nucleus could yield compounds with improved potency and selectivity. beilstein-archives.org The synthesis of a series of 1,3,5-trisubstituted-2-pyrazolines has been shown to yield compounds with notable antimicrobial activities, indicating the potential for similar explorations with the this compound scaffold.

Deeper Mechanistic Characterization

Elucidating the precise molecular mechanisms of action is a critical step in the development of any potential therapeutic agent. For this compound, a deeper mechanistic characterization is warranted to understand how it interacts with biological systems at a molecular level. Pyrazole derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. nih.gov

Future studies should aim to identify the specific cellular targets of this compound. This could involve a range of techniques, from traditional biochemical assays to more modern chemoproteomic approaches. Understanding the downstream signaling pathways affected by the binding of the compound to its target(s) will also be essential. For example, pyrazoline derivatives have been investigated for their anti-inflammatory properties, with studies focusing on their ability to modulate inflammatory mediators. A similar in-depth analysis for this compound could reveal its therapeutic potential in inflammation-related pathologies.

Investigation of Polypharmacology and Off-Target Effects

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining increasing recognition in drug discovery. nih.gov This approach can lead to enhanced therapeutic efficacy, particularly in complex multifactorial diseases. mdpi.com It is plausible that this compound and its analogues may exhibit polypharmacological profiles.

A systematic investigation into the polypharmacology of this compound is a promising area for future research. This would involve screening the compound against a broad panel of biological targets to identify any additional interactions. Such studies can uncover unexpected therapeutic opportunities but are also crucial for identifying potential off-target effects that could lead to adverse reactions. A comprehensive understanding of the target and off-target profile is essential for the development of safe and effective therapeutic agents. nih.gov

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of a compound can significantly impact its utility in research and clinical settings. For compounds with suboptimal solubility or stability, advanced delivery systems can be employed to enhance their performance. While specific data for this compound is not available, the broader field of pyrazole chemistry can inform potential strategies.

Research into novel formulations, such as nanoparticle-based carriers or prodrug approaches, could improve the bioavailability and target-site accumulation of this compound in preclinical studies. These advanced delivery systems can help overcome challenges related to poor aqueous solubility or rapid metabolism, thereby enabling a more accurate assessment of the compound's biological activity in vivo.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-(2,6-Dichlorophenyl)-1H-pyrazol-5-amine, and what key parameters influence reaction yield?

- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation reactions of substituted phenyl precursors with pyrazole intermediates. Key steps include:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

- Step 2 : Introduction of the 2,6-dichlorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling under palladium catalysis.

- Critical Parameters :

- Temperature : Maintain 80–100°C during cyclization to avoid side reactions.

- Catalyst : Use Pd(PPh₃)₄ for coupling reactions to enhance regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

- 1H NMR : Look for characteristic signals:

- Pyrazole NH proton at δ 10.5–12.5 ppm (broad singlet).

- Aromatic protons from the dichlorophenyl group at δ 7.2–7.8 ppm (doublet of doublets).

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to confirm molecular ion peaks ([M+H]⁺) and rule out impurities .

- Elemental Analysis : Match calculated and observed C, H, N, Cl percentages (±0.3% tolerance).

Advanced Research Questions

Q. How can computational tools predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- SwissADME : Input the SMILES structure to calculate lipophilicity (LogP), water solubility (LogS), and drug-likeness (Lipinski’s Rule of Five). For example:

- LogP : Values >3 indicate high membrane permeability but potential bioavailability issues.

- TPSA (Topological Polar Surface Area) : <90 Ų suggests good blood-brain barrier penetration.

- Molecular Dynamics Simulations : Use GROMACS to model interactions with biological targets (e.g., enzymes or receptors) and assess binding stability .

Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound?

- Methodological Answer :

- Case Study : If experimental LogP is higher than predicted, consider:

- Experimental Error : Validate via replicate measurements using shake-flask or HPLC methods.

- Tautomerism : The pyrazole NH group may exist in multiple tautomeric forms, altering physicochemical properties. Use 2D NMR (HSQC, HMBC) to confirm tautomeric states .

- Docking vs. Activity Mismatch : Re-evaluate force field parameters in docking software (e.g., AutoDock Vina) or validate target binding via SPR (Surface Plasmon Resonance) .

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies of analogs?

- Methodological Answer :

- Core Modifications :

- Position 3 : Replace the dichlorophenyl group with 2,4-dichloro or 3,5-difluoro substituents to assess halogen effects on target binding .

- Position 5 : Introduce methyl or trifluoromethyl groups to study steric/electronic impacts on activity.

- Biological Assays :

- In vitro : Test kinase inhibition (IC₅₀) using ADP-Glo™ assays.

- In vivo : Use murine models to evaluate anti-inflammatory activity (e.g., carrageenan-induced paw edema) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.